2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride
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Overview
Description
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride is a compound known for its unique bicyclo[1.1.1]pentane structure. This compound is often used in scientific research due to its ability to act as a bioisostere, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride typically involves the use of [1.1.1]propellane as a starting material. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for oxidation and reduction reactions, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a bioisostere to replace aromatic rings, tert-butyl groups, and alkynes in various compounds.
Biology: It is used in the synthesis of glutamate receptor ligands, which are important for studying neurotransmission.
Medicine: It is used in drug discovery and modification due to its unique structural characteristics.
Industry: It is used in the synthesis of important building blocks for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride involves its ability to act as a bioisostere. This means it can effectively replace other functional groups in a molecule, thereby altering the molecule’s properties and interactions. The molecular targets and pathways involved depend on the specific application and the molecule it is replacing.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane structure and are used for similar applications as bioisosteres.
Aromatic ring replacements: Compounds that replace aromatic rings in drug molecules.
tert-Butyl group replacements: Compounds that replace tert-butyl groups in drug molecules.
Uniqueness
What sets 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride apart is its multifunctionalized bicyclo[1.1.1]pentane structure, which provides unique steric and electronic properties. This makes it particularly useful in drug discovery and modification, as it can introduce new functionalities and improve the pharmacokinetic properties of drug candidates.
Properties
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPYHLVXSPOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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